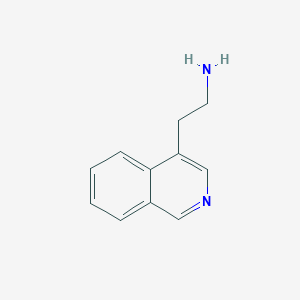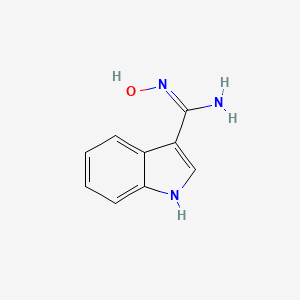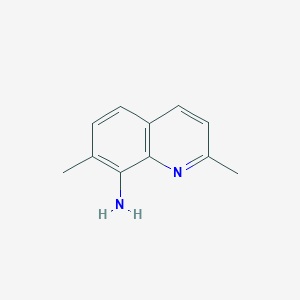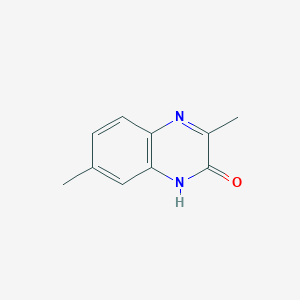
3,7-Dimethylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3,7-dimethyl-1,2-diaminobenzene with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered electronic and steric properties, which can be further utilized in different applications.
Applications De Recherche Scientifique
3,7-Dimethylquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound without methyl substitutions.
2,3-Dimethylquinoxaline: A similar compound with methyl groups at positions 2 and 3.
6,7-Dimethylquinoxaline: A compound with methyl groups at positions 6 and 7.
Uniqueness
3,7-Dimethylquinoxalin-2(1H)-one is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3,7-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
YCLSJAXNBDCZCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


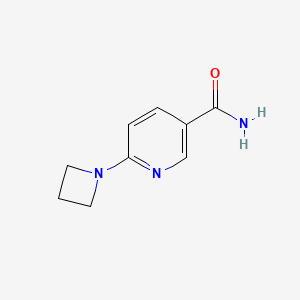
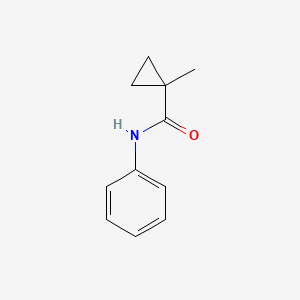
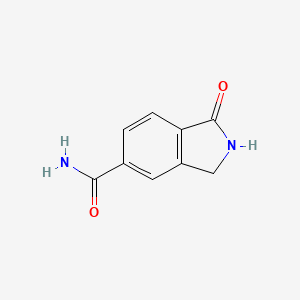

![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
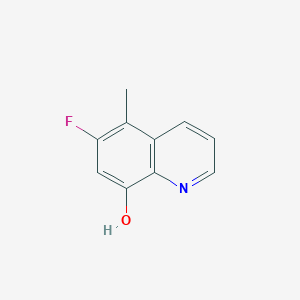
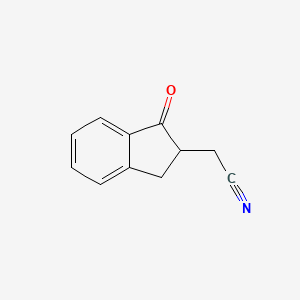
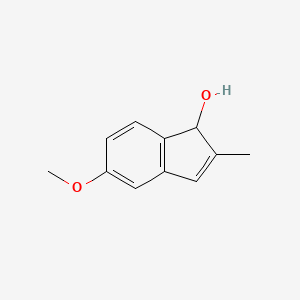
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
